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Compound of Interest

Compound Name: Tetrahydrocannabivarin Acetate

Cat. No.: B10854061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional nuclear

magnetic resonance (2D NMR) spectroscopy for the structural confirmation of

Tetrahydrocannabivarin Acetate (THCV-O-Acetate). As a novel semi-synthetic cannabinoid,

rigorous structural elucidation is paramount for its chemical and pharmacological

characterization. This document outlines the experimental protocols and presents a

comparative analysis of expected 2D NMR data, offering a crucial reference for researchers in

the field.

Introduction to 2D NMR in Cannabinoid Analysis
One-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides foundational information about

the chemical environment of individual nuclei. However, for complex molecules like THCV-O-

Acetate, significant signal overlap in 1D spectra can hinder unambiguous assignment. Two-

dimensional (2D) NMR spectroscopy overcomes this limitation by correlating nuclear spins

through chemical bonds or through space, providing a detailed connectivity map of the

molecule.

Commonly employed 2D NMR techniques for the structural elucidation of cannabinoids include:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically

through two or three bonds (J-coupling). This helps to establish proton-proton spin systems

within the molecule.[1][2][3]

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the

carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[1][3][4]

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and

carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is

particularly useful for identifying quaternary carbons and piecing together different molecular

fragments.[1][3][4]

The combined interpretation of these 2D NMR experiments allows for the complete and

unambiguous assignment of all proton and carbon signals, thereby confirming the molecular

structure of THCV-O-Acetate.

Molecular Structure of Tetrahydrocannabivarin
Acetate
Tetrahydrocannabivarin Acetate (THCV-O-Acetate) is the acetate ester of

Tetrahydrocannabivarin (THCV). The acetylation occurs at the phenolic hydroxyl group of the

resorcinyl moiety. The core structure is a dibenzo[b,d]pyran ring system with a propyl side

chain.

Below is a diagram illustrating the chemical structure of Δ⁹-Tetrahydrocannabivarin Acetate.
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Caption: Chemical structure of Δ⁹-Tetrahydrocannabivarin Acetate.

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following outlines a standard

protocol for the 2D NMR analysis of THCV-O-Acetate.

1. Sample Preparation:

Sample: High-purity (>95%) Tetrahydrocannabivarin Acetate.[5][6]

Solvent: Deuterated chloroform (CDCl₃) is a common choice for cannabinoids.

Concentration: A concentration of 25-30 mg/mL is recommended for optimal signal-to-noise

in 2D NMR experiments.[1]

Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the

sample is fully dissolved to avoid signal broadening.

2. NMR Instrumentation:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is recommended for enhanced sensitivity and resolution.

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the

experiments.

3. 2D NMR Experiments:

¹H NMR: Acquire a standard high-resolution 1D proton spectrum to serve as a reference and

for projection on the 2D spectra.

COSY: A standard gradient-enhanced COSY (gCOSY) or a Double Quantum Filtered COSY

(DQF-COSY) can be used. The DQF-COSY can provide cleaner spectra, especially for

samples with sharp singlets.[1]

HSQC: A gradient-enhanced HSQC experiment with sensitivity enhancement is typically

used to obtain one-bond ¹H-¹³C correlations.

HMBC: A gradient-enhanced HMBC experiment is performed to obtain long-range ¹H-¹³C

correlations. The long-range coupling constant can be optimized (e.g., 8 Hz) to enhance

correlations over 2-3 bonds.[1]

Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D

NMR correlations for Δ⁹-THCV-O-Acetate. These are predictive values based on known

cannabinoid data and the principles of NMR spectroscopy. Actual experimental values may

vary slightly depending on the solvent and experimental conditions.

Table 1: Expected ¹H and ¹³C Chemical Shifts for Δ⁹-THCV-O-Acetate
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Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity

1 ~150.0 - -

2 ~110.0 ~6.5 d

3 ~155.0 - -

4 ~108.0 ~6.4 d

4a ~140.0 - -

5 ~154.0 - -

6 ~77.0 - -

6a ~45.0 ~3.2 m

7 ~27.0 ~1.8-2.0 m

8 ~22.0 ~1.6-1.8 m

9 ~124.0 ~5.6 br s

10 ~31.0 ~2.1-2.3 m

10a ~34.0 ~3.5 m

11 ~20.0 ~1.7 s

12 (CH₃) ~28.0 ~1.4 s

12 (CH₃) ~27.0 ~1.1 s

1' (Propyl) ~38.0 ~2.5 t

2' (Propyl) ~24.0 ~1.6 sextet

3' (Propyl) ~14.0 ~0.9 t

Acetate C=O ~169.0 - -

Acetate CH₃ ~21.0 ~2.3 s

Table 2: Key Expected 2D NMR Correlations for Δ⁹-THCV-O-Acetate
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Proton (δ, ppm)
COSY Correlations
(¹H)

HSQC Correlation
(¹³C)

HMBC Correlations
(¹³C)

H-2 (~6.5) H-4 (~6.4) C-2 (~110.0) C-4, C-4a, C-1, C-3

H-4 (~6.4) H-2 (~6.5) C-4 (~108.0) C-2, C-4a, C-5

H-6a (~3.2) H-7, H-10a C-6a (~45.0) C-6, C-8, C-10, C-5

H-9 (~5.6) H-8, H-10 C-9 (~124.0) C-8, C-10a, C-11

H-1' (~2.5) H-2' (~1.6) C-1' (~38.0) C-2, C-3, C-4

Acetate CH₃ (~2.3) - Acetate CH₃ (~21.0) Acetate C=O (~169.0)

Visualization of Experimental Workflow and Key
Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the 2D NMR

experimental process and the key structural correlations that confirm the identity of THCV-O-

Acetate.
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Caption: Experimental workflow for 2D NMR analysis of THCV-O-Acetate.
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Caption: Key 2D NMR correlations for THCV-O-Acetate structural confirmation.

Comparison with Alternatives
While 2D NMR is the gold standard for de novo structure elucidation, other analytical

techniques can provide complementary information or serve as screening tools.

Mass Spectrometry (MS): Provides accurate mass and fragmentation patterns, which can

help in identifying the molecular formula and key structural motifs. However, it cannot

distinguish between isomers.

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the

ester carbonyl group in THCV-O-Acetate.

X-ray Crystallography: Provides the absolute structure of a molecule if a suitable crystal can

be grown. This is often challenging for oily compounds like many cannabinoids.

Table 3: Comparison of Structural Analysis Techniques
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Technique
Information
Provided

Advantages Limitations

2D NMR

Complete molecular

connectivity,

stereochemistry

Unambiguous

structure

determination

Requires higher

sample amount,

longer acquisition time

MS
Molecular weight,

fragmentation

High sensitivity, small

sample size

Cannot differentiate

isomers, no

connectivity info

IR Functional groups Fast, non-destructive
Limited structural

information

X-ray Absolute 3D structure
Definitive structural

proof

Requires a single

crystal, which can be

difficult to obtain

Conclusion
The structural confirmation of novel cannabinoids like Tetrahydrocannabivarin Acetate is a

critical step in their scientific evaluation. 2D NMR spectroscopy, through the combined

application of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail,

enabling the complete and unambiguous assignment of the molecular structure. The

experimental protocols and expected data presented in this guide serve as a valuable resource

for researchers, facilitating the accurate and efficient characterization of this and other related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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